![molecular formula C25H27N5O3 B2887598 2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922087-15-8](/img/structure/B2887598.png)
2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It includes an ethoxyphenyl group, a pyrazolopyrimidinone group, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Synthesis Analysis
Without specific information on this compound, it’s hard to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves multi-step reactions including the formation of the pyrazolopyrimidinone core, followed by various substitutions to add the different functional groups.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The ethoxyphenyl group would likely contribute to the compound’s lipophilicity, while the pyrazolopyrimidinone and acetamide groups could participate in hydrogen bonding, potentially influencing the compound’s solubility and reactivity.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. However, the compound contains several functional groups that are known to participate in chemical reactions. For example, the amide group could undergo hydrolysis, and the pyrazolopyrimidinone group could participate in various substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for this compound include its polarity, solubility, and reactivity based on the functional groups present. However, without experimental data, these predictions would be very general.Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
A study explored the synthesis and characterization of pyrazole-acetamide derivatives, leading to the formation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, determined through various in vitro assays, highlighting their potential as antioxidative agents (Chkirate et al., 2019).
Anticancer Applications
Research into certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives demonstrated anticancer properties. These compounds were synthesized and tested against 60 cancer cell lines, with one compound showing appreciable growth inhibition against eight cancer cell lines, suggesting potential for anticancer agent development (Al-Sanea et al., 2020).
Radioligand Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides were identified as selective ligands for the translocator protein (18 kDa), with one compound, DPA-714, designed for fluorine-18 labeling. This facilitates in vivo imaging using positron emission tomography (PET), providing insights into the application of such compounds in diagnostic imaging (Dollé et al., 2008).
Anti-Inflammatory and Analgesic Agents
A study synthesized novel compounds derived from visnaginone and khellinone, showing high inhibitory activity on COX-2 selectivity and displaying significant analgesic and anti-inflammatory activities. These findings suggest the compounds' potential as anti-inflammatory and analgesic agents, marking an important area of pharmaceutical research (Abu‐Hashem et al., 2020).
Cytotoxic Activity and Synthetic Pathways
The synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were explored, showcasing their potential against human cancer cell lines. This research provides valuable insights into the design and development of new cytotoxic agents (Hassan et al., 2015).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s not possible to provide details on its safety and hazards.
Orientations Futures
The future directions for research on this compound would depend on its observed properties and potential applications. This could include further studies to fully characterize its physical and chemical properties, investigations into its mechanism of action, or the development of synthesis methods to produce it more efficiently or with different substitutions.
Please note that this is a very general analysis based on the structure of the compound. For a detailed and accurate analysis, specific experimental data and research would be needed.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-3-33-21-10-8-19(9-11-21)14-23(31)26-12-13-30-24-22(15-28-30)25(32)29(17-27-24)16-20-7-5-4-6-18(20)2/h4-11,15,17H,3,12-14,16H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQMJRIGPFSHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2887515.png)

![3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2887520.png)
![N-methyl-N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-3-amine](/img/structure/B2887523.png)
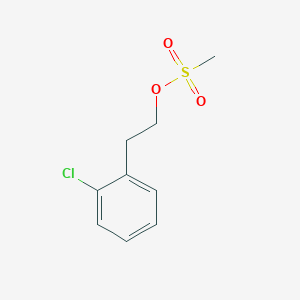
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2887528.png)
![7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2887529.png)
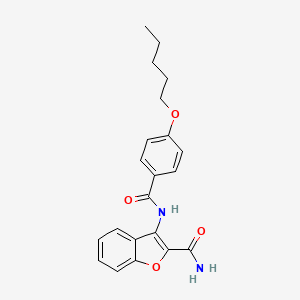

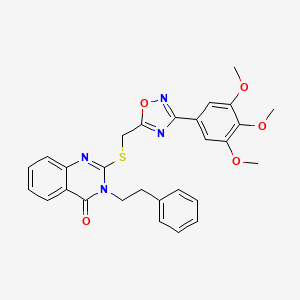
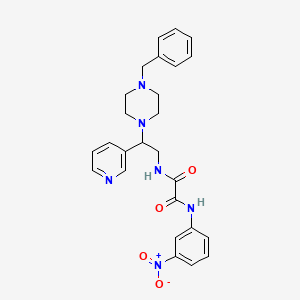
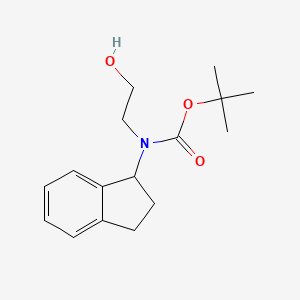
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2887537.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887538.png)